molecular formula C10H11N5O2S B11084451 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B11084451
M. Wt: 265.29 g/mol
InChI Key: BSJMTGNGLNRNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and reactivity, making it a valuable component in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-methoxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid to introduce the sulfanylacetamide group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE.

Properties

Molecular Formula

C10H11N5O2S

Molecular Weight

265.29 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C10H11N5O2S/c1-17-8-4-2-3-7(5-8)15-10(12-13-14-15)18-6-9(11)16/h2-5H,6H2,1H3,(H2,11,16)

InChI Key

BSJMTGNGLNRNFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)N

Origin of Product

United States

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